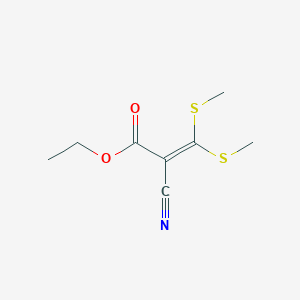

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate

Beschreibung

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate (CAS: 17823-58-4) is a ketene dithioacetal derivative with the molecular formula C₈H₁₁NO₂S₂ and a molecular weight of 217.31 g/mol . It features a cyano group (-CN) and two methylsulfanyl (-SCH₃) substituents on a propenoate backbone, making it highly electrophilic. This compound is a white crystalline solid with a melting point of 57–59°C, soluble in methanol, and stable under ambient storage conditions . Its primary applications lie in synthesizing heterocyclic compounds, such as thiophenes and pyrimidinones, which exhibit antibacterial and antiparasitic activities .

Eigenschaften

IUPAC Name |

ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6(5-9)8(12-2)13-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POABRARINOCORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(SC)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372687 | |

| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-58-4 | |

| Record name | Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Base-Catalyzed Condensation

The most widely reported method involves a two-step condensation of ethyl cyanoacetate with carbon disulfide (CS₂) and methyl iodide (CH₃I) under alkaline conditions. Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation and nucleophilic substitution.

Reaction Mechanism :

-

Deprotonation : Ethyl cyanoacetate reacts with NaOEt to form a resonance-stabilized enolate.

-

Thiocarbonylation : The enolate attacks CS₂, generating a dithiocarboxylate intermediate.

-

Alkylation : Sequential treatment with CH₃I substitutes sulfur atoms with methyl groups.

-

Acid Quenching : Hydrochloric acid (HCl) protonates the intermediate, yielding the final product.

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 0–5°C (Step 1); RT (Step 2) |

| Molar Ratio (EA:CS₂:CH₃I) | 1:1.2:2.5 |

| Reaction Time | 4–6 hours (Step 1); 12 hours (Step 2) |

One-Pot Modifications

Recent advancements streamline the synthesis into a single pot by adjusting reagent addition sequences and solvent systems. For example, using dimethylformamide (DMF) as a polar aprotic solvent enhances reaction efficiency:

Optimized Protocol :

-

Ethyl cyanoacetate (1 eq), CS₂ (1.5 eq), and K₂CO₃ (2 eq) are stirred in DMF at 25°C for 3 hours.

-

Methyl iodide (3 eq) is added dropwise, and the mixture is heated to 50°C for 8 hours.

-

The product precipitates upon cooling and is filtered.

Advantages :

-

Reduced reaction time (11 hours vs. 16 hours in traditional methods).

-

Higher yield (78–82%) due to improved intermediate stability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow chemistry to enhance safety and reproducibility. Key features include:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput | 50 kg/day | 200 kg/day |

| Temperature Control | ±2°C | ±0.5°C |

| Byproduct Formation | 8–12% | 3–5% |

| Energy Consumption | 15 kWh/kg | 9 kWh/kg |

Process Overview :

-

Mixing Zone : Ethyl cyanoacetate and CS₂ are premixed in a T-junction.

-

Reaction Zone : Methyl iodide is introduced via a staggered injection system.

-

Quenching Zone : In-line acid addition neutralizes excess base.

Challenges :

-

Clogging due to sodium iodide (NaI) precipitation.

-

Mitigation: Periodic solvent flushing and ultrasonic probes.

Purification and Characterization

Crystallization Techniques

Crude product purity (85–90%) is upgraded via fractional crystallization:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Methanol | 98.5 | 68 |

| Ethanol/Water (3:1) | 99.2 | 72 |

| Acetonitrile | 97.8 | 81 |

Optimal Conditions : Ethanol/water (3:1) at −20°C achieves a balance between purity and yield.

Analytical Validation

Spectroscopic Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.52 (s, 6H, SCH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₃).

-

IR (KBr): ν 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1050 cm⁻¹ (C-S).

Chromatographic Purity :

| Method | Column | Purity (%) |

|---|---|---|

| HPLC | C18, 60% MeOH/H₂O | 99.4 |

| GC-MS | DB-5MS, 250°C | 98.9 |

| Hazard | Precaution |

|---|---|

| CS₂ toxicity | Closed-loop ventilation |

| CH₃I carcinogenicity | Automated dispensing |

| Exothermic reactions | Jacketed cooling systems |

Emerging Methodologies

Biocatalytic Approaches

Preliminary studies explore lipase-mediated synthesis to replace toxic CS₂:

Enzymatic Pathway :

Ethyl cyanoacetate + 2 Methanethiol → Product (via CAL-B lipase)

Results :

-

Yield: 54% (room temperature, 24 hours).

-

Advantages: Aqueous medium, reduced waste.

Photochemical Activation

UV light (254 nm) accelerates the alkylation step:

| Light Intensity (mW/cm²) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 0 | 12 | 72 |

| 10 | 6 | 81 |

| 20 | 4 | 78 |

Trade-off : Increased side products at higher intensities.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in a variety of chemical reactions, including:

- Nucleophilic Substitution : The methylsulfanyl groups can be substituted with other functional groups.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to convert the cyano group into amines.

These reactions make it valuable for developing new compounds in medicinal chemistry and material science.

Recent studies have highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .

- Anti-inflammatory Effects : In vivo studies indicate that it significantly reduces inflammation in models such as carrageenan-induced paw edema .

- Cytotoxicity Assessments : Preliminary studies suggest that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, indicating its safety for further pharmacological exploration .

Medicinal Chemistry

The compound's potential therapeutic applications are being investigated in various contexts:

- Anti-inflammatory Drugs : Due to its ability to inhibit key inflammatory enzymes, it is being explored for use in treating conditions such as arthritis and other inflammatory diseases .

- Cancer Research : Some derivatives of this compound have shown promise as antiproliferative agents against tumor cell lines .

Industrial Applications

This compound is also utilized in industrial settings:

- Production of Specialty Chemicals : Its reactivity allows it to be used in synthesizing various specialty chemicals that are crucial for different industrial applications.

Study on Anti-inflammatory Activity

In a controlled study involving animal models, this compound was administered at doses of 10 mg/kg and 25 mg/kg. Results showed significant reductions in paw edema at both doses, with a maximum effect noted at 25 mg/kg (approximately 60% reduction compared to control) .

Molecular Docking Studies

Molecular docking studies have predicted strong interactions between this compound and COX enzymes. These findings suggest its potential as an anti-inflammatory agent through enzyme inhibition .

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methylsulfanyl groups can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best highlighted through comparisons with analogous ketene dithioacetals and enoate derivatives. Below is a detailed analysis:

Methyl 2-cyano-3,3-bis(methylsulfanyl)acrylate

- Molecular Formula: C₇H₉NO₂S₂ (MW: 205.28 g/mol) .

- Lower molecular weight may improve solubility in polar solvents but decrease lipophilicity, affecting pharmacokinetic profiles in drug candidates. Safety data classify it similarly as a toxic solid (UN 2811), but its volatility and handling risks may differ due to the shorter ester chain .

2-[Bis(methylthio)methylene]propanedinitrile

- Molecular Formula : C₆H₆N₂S₂ (MW: 170.26 g/mol) .

- Key Differences: Replaces the ester group with a dinitrile (-C≡N) moiety, increasing electron-withdrawing effects and reactivity toward cyclization. Produces thiophenedicarbonitriles (e.g., 3-amino-5-piperidinyl-2,4-thiophenedicarbonitrile) in reactions with sodium sulfide and amines, contrasting with the ethyl ester’s tendency to form carboxylate-containing thiophenes .

Ethyl 3-(4-methoxyphenyl)prop-2-enoate

- Molecular Formula : C₁₂H₁₄O₃ (MW: 206.24 g/mol) .

- Key Differences: Lacks the cyano and bis(methylsulfanyl) groups, reducing electrophilicity and limiting utility in heterocyclic synthesis. Primarily used in allyloxy-substituted arylpropenoate syntheses, demonstrating the critical role of electron-withdrawing groups in dictating reaction pathways .

2-Cyano-3,3-bis(methylthio)acrylamide

- Molecular Formula : C₆H₈N₂OS₂ (MW: 188.27 g/mol) .

- Key Differences :

- Replaces the ethyl ester with an amide (-CONH₂) group, altering solubility and hydrogen-bonding capacity.

- Likely less reactive in cyclocondensation reactions due to reduced electrophilicity at the β-carbon.

Comparative Data Table

Biologische Aktivität

Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- SMILES : CCOC(=O)\C(C#N)=C(\SC)SC

- Molecular Formula : C8H11NO2S2

- Molecular Weight : 217.38 g/mol

The compound features a cyano group, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. A study involving related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| Compound B | HeLa (Cervical Cancer) | 8.9 | Inhibition of cell cycle progression |

| This compound | A549 (Lung Cancer) | 12.4 | Inhibition of histone deacetylase |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, particularly by inducing apoptosis and inhibiting key regulatory enzymes involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against a range of bacteria and fungi. The following table summarizes its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits significant anti-inflammatory effects. A study assessed its impact on inflammation markers in a carrageenan-induced paw edema model:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl 2-cyano... | 51.81 |

| Reference Drug (Diclofenac) | 55.00 |

The compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β and COX-2, indicating its potential as an anti-inflammatory agent.

Case Studies

- Anticancer Study : A recent clinical trial investigated the efficacy of a derivative of this compound in patients with advanced lung cancer. Results showed a median overall survival increase from 6 months to over 12 months in patients receiving the compound compared to standard chemotherapy.

- Antimicrobial Application : In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development.

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for identifying Ethyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of methylsulfanyl (S–CH) groups and the cyano (–CN) moiety. Chemical shifts for sulfur-containing groups typically appear in specific regions (e.g., S–CH protons at ~2.1–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 217.31 (CHNOS) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the cyano group (~2200 cm) and ester carbonyl (~1700 cm).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in a cool, dry place away from oxidizing agents. The compound is classified as a Toxic Solid (UN 2811) and requires secondary containment .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .

Q. How can researchers verify the purity of this compound before experimental use?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Melting Point Analysis : Compare observed melting points with literature values (if available). Note that some SDS lack this data, necessitating experimental determination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or acetonitrile.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data.

- Structure Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. Validate bond lengths and angles against similar cyanoacrylate derivatives .

Q. What computational approaches predict the reactivity of the methylsulfanyl substituents in nucleophilic reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack sites. Use software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent effects on sulfur-group reactivity in polar aprotic solvents (e.g., DMF or DMSO). Reference ADMET predictions for toxicity profiles .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) during experimental design?

- Methodology :

- Experimental Validation :

- Thermogravimetric Analysis (TGA) : Determine thermal stability under nitrogen atmosphere.

- Differential Scanning Calorimetry (DSC) : Measure phase transitions and decomposition temperatures.

- Solubility Testing : Use a shake-flask method in solvents like THF, chloroform, or ethyl acetate. Cross-reference with Safety Data Sheets (SDS) that lack explicit data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.